molecular formula C16H18N2O3 B1326479 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate CAS No. 1135229-28-5

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate

Cat. No.: B1326479
CAS No.: 1135229-28-5
M. Wt: 286.33 g/mol
InChI Key: VFVKIGUQIDGHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate is a complex organic compound that features both furan and indole moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the furan moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening and combinatorial chemistry techniques to optimize yield and purity. The use of automated systems and advanced analytical techniques such as HPLC and LC-MS ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Fluoro-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the presence of a fluoro group.

    Furan-2-ylboronic acid: Contains the furan ring but lacks the indole structure.

Uniqueness

2-Furan-2-YL-2-(1H-indol-3-YL)-ethylamine acetate is unique due to the combination of both furan and indole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.C2H4O2/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13;1-2(3)4/h1-7,9,11,16H,8,15H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVKIGUQIDGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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